

An In-Depth Technical Guide to 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP)

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Compound of Interest

Compound Name: 16:0 TAP

Cat. No.: B11938344

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP) is a synthetic cationic lipid that has garnered significant interest in the fields of drug delivery and gene therapy. As a member of the quaternary ammonium lipid family, DPTAP possesses a permanent positive charge, which is crucial for its function in encapsulating and delivering negatively charged molecules such as nucleic acids (DNA, siRNA, and mRNA) into cells. Its structure, featuring two saturated 16-carbon palmitoyl chains, distinguishes it from its well-known unsaturated analogue, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), conferring unique physicochemical properties and potential advantages in specific formulation strategies. This technical guide provides a comprehensive overview of the core principles of DPTAP, including its physicochemical characteristics, methods for liposome preparation and characterization, and its applications in transfection and drug delivery, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties of DPTAP

The distinct properties of DPTAP are rooted in its molecular structure, which consists of a hydrophilic trimethylammonium headgroup and two hydrophobic dipalmitoyl acyl chains.^[1] This amphipathic nature drives its self-assembly into bilayer structures, forming the basis of liposomes and lipid nanoparticles.

| Property | Value | Reference |
|--|---|-----------|
| Synonyms | 16:0 TAP | [2] |
| Molecular Formula | C ₃₈ H ₇₆ NO ₄ ·Cl | [2] |
| Formula Weight | 646.5 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Slightly soluble in PBS (pH 7.2) | [2] |
| Phase Transition Temperature (T _m) | Approximately 49.3 °C | [3][4] |

Experimental Protocols

Preparation of DPTAP-containing Liposomes by Thin-Film Hydration

The thin-film hydration method is a widely used technique for the preparation of liposomes.[5] [6][7][8] This protocol is adapted for the formulation of DPTAP-containing liposomes and can be modified to include helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol.

Materials:

- 1,2-dipalmitoyl-3-trimethylammonium-propane (DPTAP)
- Helper lipid (e.g., DOPE, Cholesterol) (optional)
- Chloroform or a chloroform:methanol mixture
- Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Round-bottom flask
- Rotary evaporator

- Bath sonicator or probe sonicator
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

- **Lipid Dissolution:** Dissolve DPTAP and any helper lipids in chloroform or a suitable organic solvent mixture in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.
- **Film Formation:** Evaporate the organic solvent using a rotary evaporator. This should be done at a temperature above the phase transition temperature of all lipids in the mixture (for DPTAP, above 49.3 °C) to ensure a uniform lipid film.^[5] A thin, even film should form on the inner surface of the flask.
- **Drying:** Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
- **Hydration:** Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. Agitate the flask by vortexing or gentle shaking to detach the lipid film from the flask wall, which will result in the formation of multilamellar vesicles (MLVs).^[5]
- **Size Reduction (Sonication):** To reduce the size and lamellarity of the MLVs, sonicate the liposomal suspension. For bath sonication, place the vial in the sonicator for 5-15 minutes. For probe sonication, use short bursts while keeping the sample on ice to prevent overheating and lipid degradation.^[9]
- **Size Reduction (Extrusion):** For a more uniform size distribution, the liposome suspension should be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) to ensure homogeneity. The extruder should also be maintained at a temperature above the lipid phase transition temperature.

In Vitro Transfection of Cells with DPTAP Lipoplexes

This protocol outlines a general procedure for the transfection of plasmid DNA into mammalian cells using pre-formed DPTAP-containing liposomes. Optimization of lipid-to-DNA ratios and incubation times is recommended for specific cell lines and plasmids.

Materials:

- DPTAP-containing liposomes (prepared as described above)
- Plasmid DNA of high purity
- Serum-free cell culture medium (e.g., Opti-MEM)
- Complete cell culture medium with serum
- Adherent mammalian cells in culture
- Sterile polystyrene tubes

Procedure:

- **Cell Seeding:** The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency on the day of transfection.
- **Preparation of DNA Solution:** In a sterile polystyrene tube, dilute the desired amount of plasmid DNA in serum-free medium.
- **Preparation of Liposome Solution:** In a separate sterile polystyrene tube, dilute the required amount of DPTAP liposome suspension in serum-free medium.
- **Formation of Lipoplexes:** Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of DNA-lipid complexes (lipoplexes).
- **Transfection:** Aspirate the culture medium from the cells and wash once with serum-free medium. Add the lipoplex solution to the cells.
- **Incubation:** Incubate the cells with the lipoplex solution at 37°C in a CO₂ incubator for 4-6 hours.

- **Post-Transfection:** After the incubation period, add complete culture medium with serum to the cells. Alternatively, the lipoplex-containing medium can be replaced with fresh complete medium.
- **Gene Expression Analysis:** Incubate the cells for 24-72 hours post-transfection before assaying for transgene expression.

Quantitative Data

Cytotoxicity

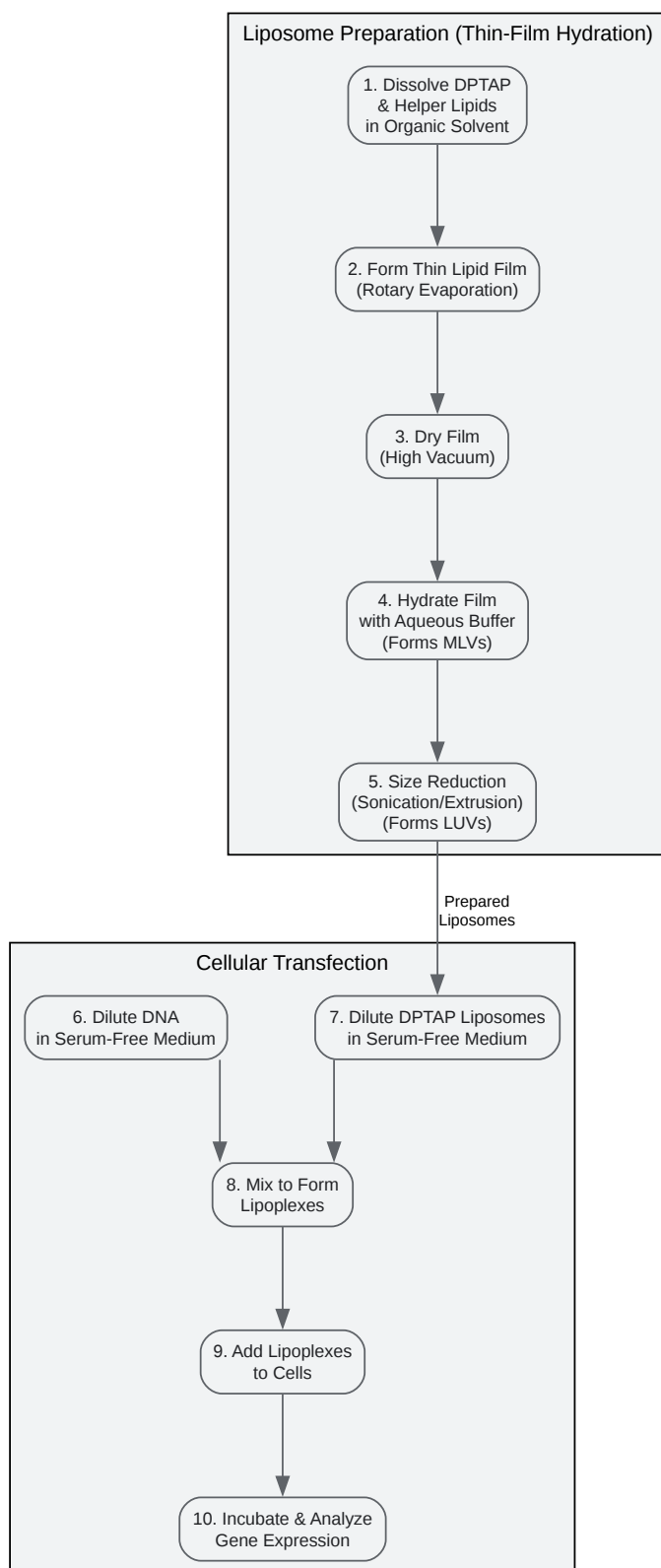
The cytotoxicity of cationic lipids is a critical parameter for their use in drug and gene delivery. The toxicity of DPTAP has been evaluated in various contexts, often in comparison to other cationic lipids.

| Lipid Formulation | Cell Type | Assay | Endpoint | Value | Reference |
|-------------------|-----------------------|---------------|------------------|-------------|----------------------|
| DOPE/DPTA P | Murine Macrophages | Not specified | ED ₅₀ | 400 nmol/ml | [10] |

Note: ED₅₀ (Effective Dose 50) is the concentration that causes a 50% effect, in this case, toxicity. Data for IC₅₀ values of DPTAP alone in common cell lines such as A549, HeLa, and MCF-7 are not readily available in the public domain and require further investigation.

Mandatory Visualizations

Experimental Workflow: Liposome Preparation and Transfection

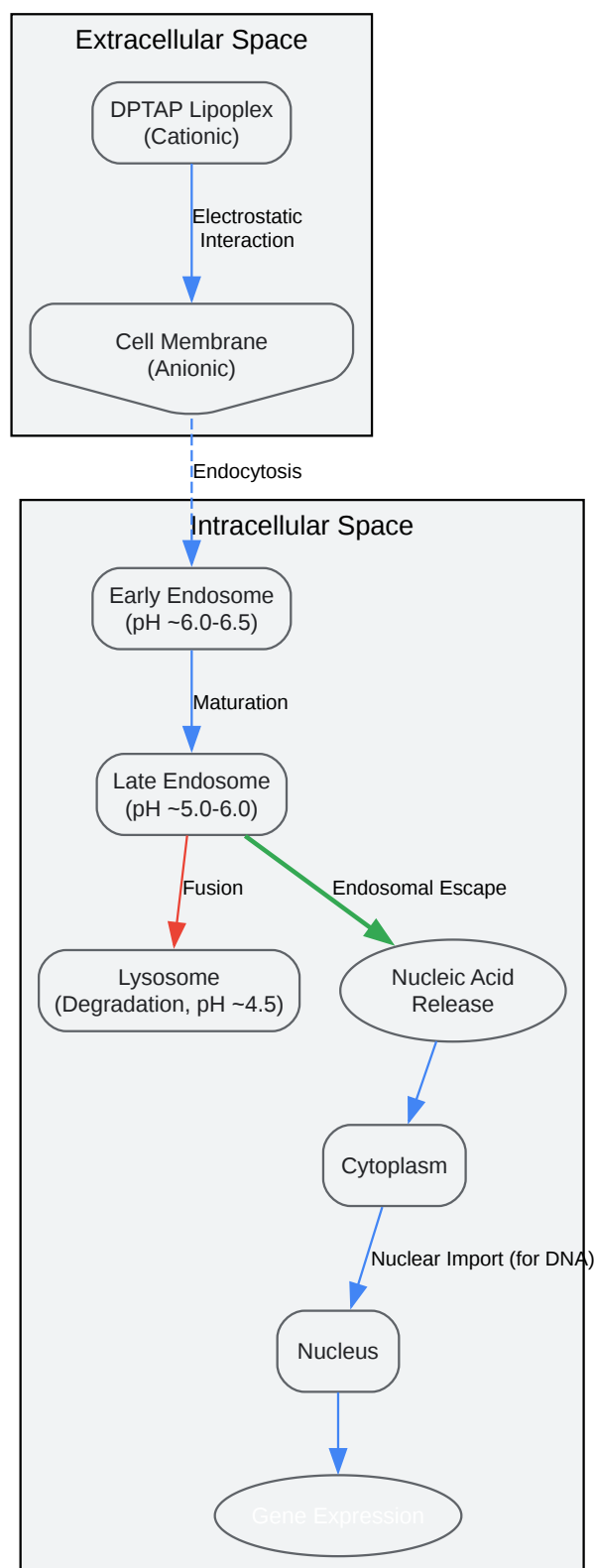


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Workflow for DPTAP liposome preparation and cell transfection.

Cellular Uptake and Endosomal Escape of DPTAP Lipoplexes

Cationic lipoplexes, including those formed with DPTAP, are primarily internalized by cells through endocytosis. A critical step for successful gene delivery is the subsequent escape of the nucleic acid cargo from the endosome into the cytoplasm.[\[10\]](#)[\[11\]](#)[\[12\]](#)



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Cellular uptake and endosomal escape of DPTAP lipoplexes.

Conclusion

1,2-dipalmitoyl-3-trimethylammonium-propane is a valuable cationic lipid for the formulation of lipid-based nanoparticles for drug and gene delivery. Its saturated acyl chains provide a higher phase transition temperature compared to its unsaturated counterparts, which can be advantageous for creating more rigid and stable liposomes. The protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with DPTAP. Further optimization of formulations and a more extensive characterization of its biological interactions, particularly comprehensive cytotoxicity profiling across a wider range of cell types, will be crucial for its successful translation into clinical applications.

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